molecular formula C12H14N2O2 B102767 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 94592-93-5

3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B102767
CAS RN: 94592-93-5
M. Wt: 218.25 g/mol
InChI Key: NXCYZBFOQSXQRT-UHFFFAOYSA-N
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Description

“3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one” is a derivative of 4H-pyrido[1,2-a]pyrimidin-4-one . This compound exhibits versatile biological activities, such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition .


Synthesis Analysis

A highly efficient method for the multicomponent synthesis of substituted 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives has been developed . This method starts from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes, and it can yield moderate to good results .


Molecular Structure Analysis

The molecular structure of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives was established by spectral methods .


Chemical Reactions Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .

Scientific Research Applications

Antimicrobial Activity

The compound has been found to have significant antimicrobial activity . It has been evaluated against highly pathogenic Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhi, Klebsiella pneumoniae, Escherichia coli, and Chromobacterium violaceum .

Antitumor Activity

Pyridopyrimidine-based fused heterocyclic compounds have been used for the development of antitumor agents . This suggests that “3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one” could potentially be used in cancer research and treatment.

Anti-inflammatory Activity

These compounds have also been used in the development of anti-inflammatory drugs . This indicates that “3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one” could have potential applications in treating inflammatory diseases.

Antimalarial Activity

The compound could potentially be used in the development of antimalarial drugs . This is based on the fact that pyridopyrimidine-based compounds have been used for this purpose.

Anticonvulsant Activity

There is potential for “3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one” to be used in the development of anticonvulsant drugs . This is based on the use of similar compounds in this field.

Analgesic Activity

The compound could potentially be used in the development of analgesic drugs . This is based on the use of similar compounds in this field.

Antioxidant Activity

“3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one” could potentially have antioxidant properties . This is based on the use of similar compounds in this field.

Antihypertensive Activity

The compound could potentially be used in the development of antihypertensive drugs . This is based on the use of similar compounds in this field.

properties

IUPAC Name

3-butyl-2-hydroxypyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-3-6-9-11(15)13-10-7-4-5-8-14(10)12(9)16/h4-5,7-8,15H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILLAEPULZNINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C2C=CC=CN2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365555
Record name 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

CAS RN

94592-93-5
Record name 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

A: The research paper by [] demonstrated that 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (BHPP) was able to inhibit senescence in soybean seedlings under low CO2 conditions. Senescence is the process of aging in plants, and it's accelerated when plants experience stress, such as low CO2 levels which limit photosynthesis. Inhibiting senescence means that BHPP somehow helped the soybean seedlings to maintain their health and function for a longer period even when they were under stress.

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